

An In-depth Technical Guide to 2-Methyl-1-phenyl-1-butene

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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Methyl-1-phenyl-1-butene**, with a focus on its relevance to chemical research and drug development.

Chemical Structure and Formula

2-Methyl-1-phenyl-1-butene is an organic compound with the chemical formula $C_{11}H_{14}$.^{[1][2]} Its structure consists of a butene chain with a methyl group at the second carbon and a phenyl group at the first carbon. This substitution pattern gives rise to two geometric isomers: (E)-**2-Methyl-1-phenyl-1-butene** and (Z)-**2-Methyl-1-phenyl-1-butene**.

Chemical Structures:

- **(E)-2-Methyl-1-phenyl-1-butene:** The phenyl group and the ethyl group are on opposite sides of the double bond.
- **(Z)-2-Methyl-1-phenyl-1-butene:** The phenyl group and the ethyl group are on the same side of the double bond.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Methyl-1-phenyl-1-butene** is presented in the table below. It is a colorless to slightly yellow liquid with a characteristic pungent odor.^[3]

It is soluble in common organic solvents such as alcohols, ethers, and ketones.[3]

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₄	[1][2]
Molecular Weight	146.23 g/mol	[1][2]
Appearance	Colorless to slightly yellow liquid	[3]
Odor	Pungent	[3]
Boiling Point	~200-204 °C	[3]
Melting Point	-38 to -36 °C	[3]
Density	~0.9 g/cm ³	[3]
CAS Number	56253-64-6	[1][2]

Spectroscopic Data

The characterization of (E) and (Z) isomers of **2-Methyl-1-phenyl-1-butene** is achieved through various spectroscopic techniques. A summary of available data is provided below.

Spectroscopic Data	(E)-2-Methyl-1-phenyl-1-butene	(Z)-2-Methyl-1-phenyl-1-butene
¹ H NMR	Specific peak assignments require experimental data.	Specific peak assignments require experimental data.
¹³ C NMR	Available in spectral databases.[2]	Available in spectral databases.[4]
IR Spectroscopy	Available in spectral databases.	Available in spectral databases.[4]
Mass Spectrometry (GC-MS)	Molecular ion (M ⁺) peak at m/z 146.[2]	Molecular ion (M ⁺) peak at m/z 146.[4]

Experimental Protocols: Stereoselective Synthesis

The stereoselective synthesis of the (E) and (Z) isomers of **2-Methyl-1-phenyl-1-butene** can be achieved using well-established olefination reactions. The choice of reagents and reaction conditions dictates the stereochemical outcome.

Synthesis of (E)-2-Methyl-1-phenyl-1-butene via the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of (E)-alkenes with high stereoselectivity.^{[1][5][6]} The reaction involves a phosphonate-stabilized carbanion reacting with a ketone.

Reaction Scheme:

Detailed Methodology:

- **Preparation of the Phosphonate Reagent:** The required phosphonate reagent, diethyl (1-methylpropyl)phosphonate, can be synthesized via the Michaelis-Arbuzov reaction of 2-bromobutane with triethyl phosphite.
- **Ylide Formation:** The phosphonate is deprotonated using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
- **Olefination Reaction:** Propiophenone is added dropwise to the solution of the phosphonate carbanion at a controlled temperature, typically ranging from 0 °C to room temperature.
- **Work-up and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure (E)-isomer.

Synthesis of (Z)-2-Methyl-1-phenyl-1-butene via the Wittig Reaction

The Wittig reaction, particularly with non-stabilized ylides, generally favors the formation of (Z)-alkenes.^{[7][8][9]}

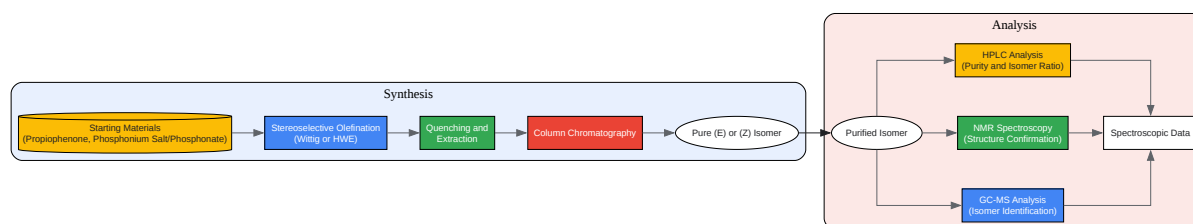
Reaction Scheme:

Detailed Methodology:

- **Preparation of the Phosphonium Salt:** Ethyltriphenylphosphonium bromide is prepared by the reaction of triphenylphosphine with ethyl bromide in a suitable solvent like toluene or acetonitrile.
- **Ylide Formation:** The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS), is added at low temperature (e.g., -78 °C or 0 °C) to generate the ylide, which is typically a deeply colored solution.
- **Olefination Reaction:** Propiophenone is added to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion.
- **Work-up and Purification:** The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by column chromatography to isolate the (Z)-isomer.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and analysis of **2-Methyl-1-phenyl-1-butene** isomers.



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Caption: A generalized workflow for the synthesis and subsequent analysis of **2-Methyl-1-phenyl-1-butene** isomers.

Applications in Drug Development

While **2-Methyl-1-phenyl-1-butene** itself is primarily used as a chemical intermediate, the broader 2-phenyl-1-butene scaffold is of interest in medicinal chemistry.[3] The introduction of various functional groups onto this core structure can lead to compounds with diverse pharmacological activities.

The phenylbutene moiety can serve as a lipophilic fragment that can interact with hydrophobic pockets in biological targets. The double bond offers a site for further chemical modification, and the methyl group can influence the compound's conformation and metabolic stability.

Research into related structures has shown that phenylalkene derivatives can exhibit a range of biological activities, including but not limited to:

- **Anti-inflammatory Effects:** Phenylbutene derivatives have been investigated for their potential as anti-inflammatory agents.

- **Anticancer Properties:** Certain compounds containing a phenylalkene scaffold have been explored for their cytotoxic effects on cancer cell lines.
- **Receptor Modulation:** The 2-phenyl scaffold has been incorporated into molecules designed to interact with specific receptors, such as serotonin receptors.^{[10][11][12]}

The synthesis of libraries of **2-Methyl-1-phenyl-1-butene** derivatives allows for structure-activity relationship (SAR) studies, which are crucial in the lead optimization phase of drug discovery.

Analytical Methodologies

The analysis of **2-Methyl-1-phenyl-1-butene**, particularly the separation and quantification of its (E) and (Z) isomers, is typically performed using chromatographic techniques.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC is an effective method for separating the volatile (E) and (Z) isomers. The use of a suitable capillary column, often with a polar stationary phase, can achieve baseline separation. Mass spectrometry provides definitive identification based on the fragmentation patterns of the isomers.
- **High-Performance Liquid Chromatography (HPLC):** HPLC can also be employed for the separation of the isomers. A normal-phase or reverse-phase column can be used, and the choice of the mobile phase is critical for achieving good resolution.

This technical guide provides a foundational understanding of **2-Methyl-1-phenyl-1-butene** for researchers and professionals in the chemical and pharmaceutical sciences. The synthetic protocols and analytical methods described herein serve as a starting point for further investigation and application of this versatile chemical entity.

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